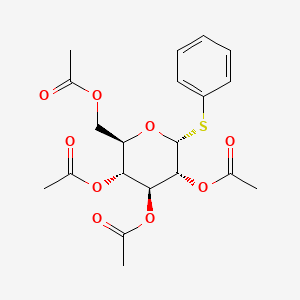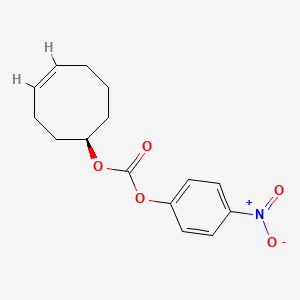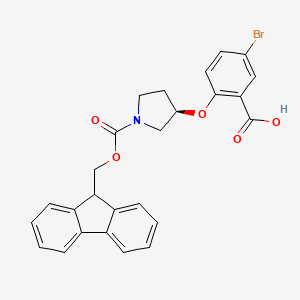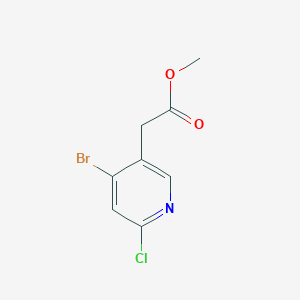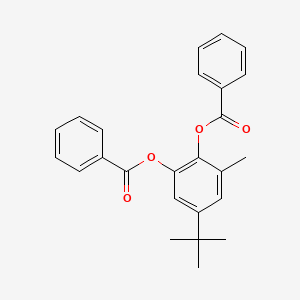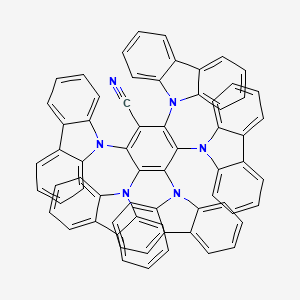![molecular formula C66H41F6N3O8P2S2 B8268350 N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B8268350.png)
N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes multiple aromatic rings and functional groups, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide typically involves multi-step organic reactions. These steps may include:
- Formation of the dioxaphosphepin ring system.
- Introduction of the diphenyl groups.
- Attachment of the trifluoromethylsulfonyl group.
- Final assembly of the complete molecule under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of purification techniques such as chromatography.
- Scaling up the reaction conditions to accommodate large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form new functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
- Oxidizing agents such as potassium permanganate.
- Reducing agents like lithium aluminum hydride.
- Substitution reagents such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Applications De Recherche Scientifique
Chemistry: Used as a reagent or catalyst in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide involves its interaction with specific molecular targets. These targets may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to cellular receptors, modulating signal transduction pathways.
DNA/RNA: The compound could interact with genetic material, influencing gene expression.
Comparaison Avec Des Composés Similaires
N-[(11bS)-4-[[(11bS)-2,6-Diphenyl-4-[[(trifluoromethyl)sulfonyl]amino]-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]amino]-2,6-diphenyl-4|E5-dinaphtho[2,1-d:1’,2’-f][1,3,2]dioxaphosphepin-4-ylidene]-1,1,1-trifluoro-Methanesulfonamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other dioxaphosphepin derivatives, trifluoromethylsulfonyl compounds, and diphenyl-substituted molecules.
Uniqueness: The combination of multiple functional groups and aromatic rings in this compound provides unique chemical and biological properties not found in simpler analogs.
Propriétés
IUPAC Name |
N-[13-[[10,16-diphenyl-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-diphenyl-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H41F6N3O8P2S2/c67-65(68,69)86(76,77)74-84(80-61-53(41-21-5-1-6-22-41)37-45-29-13-17-33-49(45)57(61)58-50-34-18-14-30-46(50)38-54(62(58)81-84)42-23-7-2-8-24-42)73-85(75-87(78,79)66(70,71)72)82-63-55(43-25-9-3-10-26-43)39-47-31-15-19-35-51(47)59(63)60-52-36-20-16-32-48(52)40-56(64(60)83-85)44-27-11-4-12-28-44/h1-40,73H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLSPGZBDKASMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=C2OP(=NS(=O)(=O)C(F)(F)F)(OC5=C4C6=CC=CC=C6C=C5C7=CC=CC=C7)NP8(=NS(=O)(=O)C(F)(F)F)OC9=C(C1=CC=CC=C1C=C9C1=CC=CC=C1)C1=C(O8)C(=CC2=CC=CC=C21)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H41F6N3O8P2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1244.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(2R,4aR,6R,7S,8R,8aS)-2-Phenyl-6-(phenylthio)hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B8268271.png)
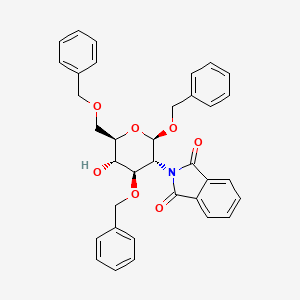
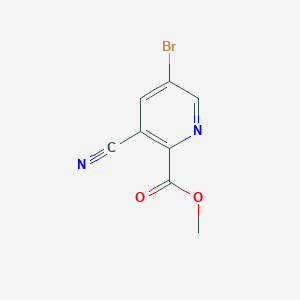
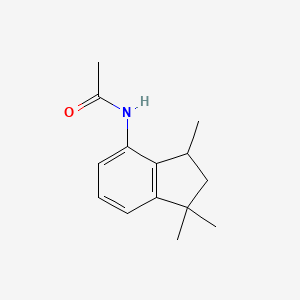
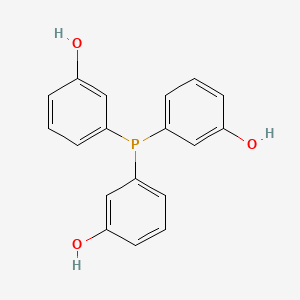
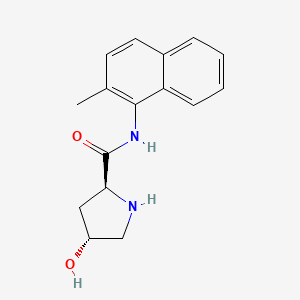
![9-Bromospiro[benzo[c]fluorene-7,9'-xanthene]](/img/structure/B8268320.png)
![Tetramethyl 4',4''',4''''',4'''''''-(ethene-1,1,2,2-tetrayl)tetrakis([1,1'-biphenyl]-4-carboxylate)](/img/structure/B8268321.png)
